molecular formula C20H16N2O6 B14987398 N-(1,3-benzodioxol-5-ylmethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14987398
M. Wt: 380.3 g/mol
InChI Key: JMMRRFPKSWAQNI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Benzodioxin Ring: This involves the reaction of appropriate phenolic compounds with epoxides.

    Oxazole Ring Formation: This is typically done via cyclization reactions involving nitriles and α-haloketones.

    Final Coupling: The final step involves coupling the benzodioxole and benzodioxin intermediates with the oxazole carboxamide under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and benzodioxin rings can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole and benzodioxin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Alkylated or acylated benzodioxole and benzodioxin derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodioxole and benzodioxin moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16N2O6/c23-20(21-10-12-1-3-16-18(7-12)27-11-26-16)14-9-17(28-22-14)13-2-4-15-19(8-13)25-6-5-24-15/h1-4,7-9H,5-6,10-11H2,(H,21,23)

InChI Key

JMMRRFPKSWAQNI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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